N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide
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Overview
Description
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide is a complex organic compound that features a quinoline core linked to a pyrazole ring via a carboxamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with the appropriate amine derivative, in this case, 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole, under basic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and pyrazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline and pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide
- N-((1-methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide
Uniqueness
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide is unique due to the presence of the pyrazine ring, which can impart distinct electronic and steric properties compared to similar compounds with pyridine or pyrimidine rings. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-25-14(10-17(24-25)18-12-20-8-9-21-18)11-22-19(26)16-7-6-13-4-2-3-5-15(13)23-16/h2-10,12H,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLAEJHVNKHQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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